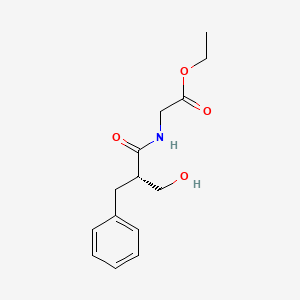

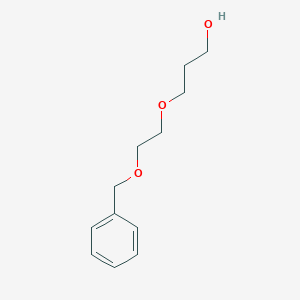

![molecular formula C14H9NO6 B3097627 2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 1314484-59-7](/img/structure/B3097627.png)

2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Overview

Description

“2-Nitro-1,1’-biphenyl” is a gold to tan crystal or brown solid . It’s insoluble in water and is combustible . The compound belongs to the group of aromatic nitro compounds, which range from slight to strong oxidizing agents . Its molecular formula is C12H9NO2 and it has a molecular weight of 199.2054 .

Chemical Reactions Analysis

Aromatic nitro compounds, such as “2-Nitro-1,1’-biphenyl”, can react with reducing agents, including hydrides, sulfides, and nitrides, to begin a vigorous reaction that culminates in a detonation . They may also explode in the presence of a base such as sodium hydroxide or potassium hydroxide even in the presence of water or organic solvents .Physical and Chemical Properties Analysis

“2-Nitro-1,1’-biphenyl” is a gold to tan crystal or brown solid . It’s insoluble in water and is combustible . Its molecular formula is C12H9NO2 and it has a molecular weight of 199.2054 .Scientific Research Applications

Synthesis Processes

- Synthesis of Biphenyl-4,4-dicarboxylic Acid: Liu Zhi-xiong (2008) explored the synthesis of biphenyl-4,4′-dicarboxylic acid, a compound closely related to 2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. This study used 4-nitrotoluene as a raw material and achieved a yield of 66.6% with 98.7% purity through oxidation, reduction, and diazotization-coupling reactions (Liu Zhi-xiong, 2008).

Magnetism in Organic Compounds

- Magnetism in Organic Nitroxides: Field and Lahti (2003) investigated organic nitroxides, including derivatives of biphenyl dicarboxylic acid. They reported on the antiferromagnetic behavior of these compounds, providing insights into the magnetic properties of conjugated organic nitroxides (Field & Lahti, 2003).

Chemical Properties and Reactions

- Nitration at High Concentrations: Wu, Rui-feng, Shi, and Zhang (2011) studied the nitration of biphenyl dicarboxylic acid under high concentrations of sulfuric and nitric acids. Their findings are relevant to understanding the chemical behavior of similar compounds, including this compound (Wu et al., 2011).

Applications in Metal-Organic Frameworks (MOFs)

- Functionalized Zn(II)-Paddlewheel MOFs: Dau and Cohen (2013) explored the synthesis and properties of nitro-functionalized Zn(II)-paddlewheel based MOFs. This research highlights the potential application of compounds like this compound in creating advanced materials (Dau & Cohen, 2013).

Crystal Structure and Porosity

- Strontium-Organic Frameworks: Khansari, Telfer, and Richardson (2018) developed large pore metal-organic frameworks using this compound. Their work provides valuable insights into the structural and luminescent properties of these frameworks (Khansari et al., 2018).

Luminescent Properties

- Detection of Nitro-Containing Compounds: Liu et al. (2018) synthesized a luminescent metal-organic framework that shows high efficiency in detecting nitro-containing explosives and antibiotics in aqueous media. This study underscores the potential of using derivatives of biphenyl dicarboxylic acid in sensing applications (Liu et al., 2018).

Environmental and Catalytic Applications

- Improved Regioselective Di-nitration: Tai et al. (2014) explored an environmentally friendly method for the di-nitration of biphenyl using HBEA-500 zeolite as a catalyst. This research could have implications for the production of nitro-substituted biphenyl compounds, including this compound (Tai et al., 2014).

Safety and Hazards

“2-Nitro-1,1’-biphenyl” is combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container . It should be stored in a refrigerator . Protective clothing, including a NIOSH-approved half face respirator equipped with an organic vapor/acid gas cartridge, should be worn when handling this chemical .

Properties

IUPAC Name |

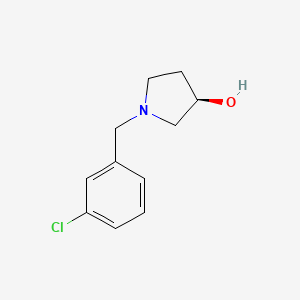

4-(4-carboxyphenyl)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c16-13(17)9-3-1-8(2-4-9)11-6-5-10(14(18)19)7-12(11)15(20)21/h1-7H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDUJVQMQBNMCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

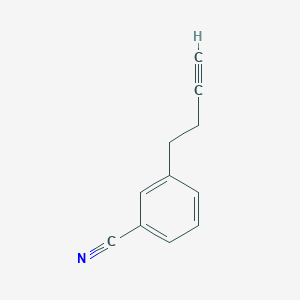

![{2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid](/img/structure/B3097606.png)

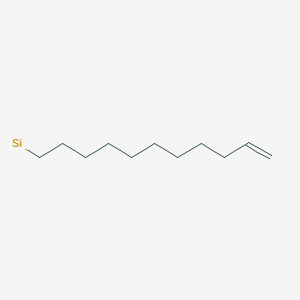

![Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate](/img/structure/B3097620.png)

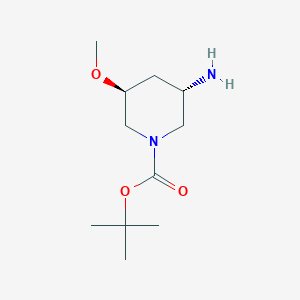

![Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate](/img/structure/B3097623.png)

![1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine](/img/structure/B3097629.png)

![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B3097633.png)